molecular formula C17H15ClFN3 B11569768 N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine

N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11569768
M. Wt: 315.8 g/mol
InChI Key: YRILAPYWLCYBPK-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a fluorophenyl group, and a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the chlorobenzyl or fluorophenyl groups, potentially leading to the formation of corresponding benzyl alcohols or phenylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and fluorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl alcohols and phenylamines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: It can be incorporated into polymers and materials for enhanced properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may be explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it may activate receptors by mimicking natural ligands, triggering downstream signaling pathways.

Comparison with Similar Compounds

  • N-(3-chlorobenzyl)-2-(4-fluorophenyl)ethanamine
  • (3-chlorobenzyl)(4-fluorophenyl)sulfane
  • (3-((3-chlorobenzyl)oxy)-4-fluorophenyl)boronic acid

Comparison:

  • Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical and biological properties.
  • Unique Properties: N-(3-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C17H15ClFN3

Molecular Weight

315.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-(4-fluorophenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C17H15ClFN3/c1-22-16(13-5-7-15(19)8-6-13)11-21-17(22)20-10-12-3-2-4-14(18)9-12/h2-9,11H,10H2,1H3,(H,20,21)

InChI Key

YRILAPYWLCYBPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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